![molecular formula C11H11IO3 B1307461 Ethyl 3-(4-iodophenyl)-3-oxopropanoate CAS No. 63131-30-6](/img/structure/B1307461.png)
Ethyl 3-(4-iodophenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(4-iodophenyl)-3-oxopropanoate is a compound that is structurally related to various ethyl 3-oxopropanoate derivatives, which have been synthesized and studied for their chemical properties and potential applications in different fields of chemistry and biochemistry. These compounds typically feature a 3-oxopropanoate moiety attached to an aromatic ring that can be substituted with different functional groups, such as iodine, fluorine, or methylenedioxy groups.
Synthesis Analysis
The synthesis of related compounds involves multistep procedures starting from commercially available precursors. For instance, the synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was achieved by protecting the amino and hydroxyl groups of l-DOPA, followed by iodination using CF3CO2Ag/I2 . Another synthesis approach for ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates involved the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate, which regioselectively targeted the ester group .
Molecular Structure Analysis
The molecular structure of these compounds is confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), two-dimensional NMR spectroscopy (COSY, HSQC), electrospray ionization mass spectrometry (ESI-MS), and high-resolution mass spectrometry (HRMS) are employed to ascertain the structure of the synthesized compounds . Additionally, single crystal X-ray diffraction has been used to determine the structure of isomers, such as the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, revealing a three-dimensional supramolecular network .
Chemical Reactions Analysis
The chemical reactivity of ethyl 3-oxopropanoate derivatives includes 1,3-dipolar cycloadditions, as seen with ethyl 2-diazo-3,3,3-trifluoropropanoate reacting with alkynes to form CF3-substituted pyrazoles . These reactions exhibit excellent regioselectivities and can undergo further transformations such as [1,5] sigmatropic rearrangements .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized through various analytical methods. For example, a rapid and selective reverse-phase high-performance liquid chromatography (RP-HPLC) bioanalytical method has been developed for the quantitative measurement of ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, including its physicochemical characterization and in vitro metabolite profiling . The stability of these molecules under different conditions, such as in human plasma, has also been investigated, showing good stability profiles .
Scientific Research Applications
1. Enantioselective Reduction by Fungi
Ethyl 3-aryl-3-oxopropanoates, a category including Ethyl 3-(4-iodophenyl)-3-oxopropanoate, have been subject to enantioselective reduction by the fungus Rhizopus arrhizus and other Rhizopus species. This process converts them into their corresponding (S)-alcohols, showcasing a potential application in chiral synthesis and pharmaceuticals (Salvi & Chattopadhyay, 2006).
2. Bioanalytical Method Development
A bioanalytical method for quantitative measurement of Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl)-3-oxopropanoate, structurally related to Ethyl 3-(4-iodophenyl)-3-oxopropanoate, has been developed. This work is significant in drug development, particularly for compounds with acetylcholinesterase inhibition properties, highlighting its application in pharmacokinetics and drug analysis (Nemani, Shard, & Sengupta, 2018).
3. Synthesis of Fungicides and Bactericides
Ethyl 3-(4'-methylphenyl)-3-oxopropanoate, a compound similar to Ethyl 3-(4-iodophenyl)-3-oxopropanoate, has been used in the synthesis of fungicides and bactericides. This application extends to agricultural and microbiological research, demonstrating the compound's utility in creating new antifungal and antibacterial agents (Ahluwalia, Dutta, & Sharma, 1986).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with gag-pol polyprotein .
Mode of Action
It’s worth noting that the compound’s structure contains a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides . These structures are known to display a wide array of biological activity .
Biochemical Pathways
Related compounds have been shown to influence pathways involving reactive oxygen species (ros) and superoxide dismutase (sod) activity .
Result of Action
Related compounds have been shown to have antiproliferative effects .
Action Environment
Storage temperature is known to be an important factor for similar compounds .
Safety and Hazards
Future Directions
Isoindoline-1,3-dione derivatives, which are structurally related to “Ethyl 3-(4-iodophenyl)-3-oxopropanoate”, have been the focus of much research due to their wide array of bioactive properties . Future research could explore the synthesis, properties, and potential applications of “Ethyl 3-(4-iodophenyl)-3-oxopropanoate” and related compounds.
properties
IUPAC Name |
ethyl 3-(4-iodophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIUIJYPQHAHLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393971 | |
Record name | ethyl 3-(4-iodophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-iodophenyl)-3-oxopropanoate | |
CAS RN |
63131-30-6 | |
Record name | ethyl 3-(4-iodophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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